5-(4-Nitrophenyl)thiophene-2-carbohydrazide
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Overview
Description
5-(4-Nitrophenyl)thiophene-2-carbohydrazide is a chemical compound with the molecular formula C11H9N3O3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a nitrophenyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenyl)thiophene-2-carbohydrazide typically involves the reaction of thiophene-2-carbohydrazide with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-Nitrophenyl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Nitrophenyl)thiophene-2-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition.
Industrial Applications: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-(4-Nitrophenyl)thiophene-2-carbohydrazide depends on its application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-(4-Nitrophenyl)thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbohydrazide group.
2-Thiophenecarboxylic acid hydrazide: Lacks the nitrophenyl group and has different reactivity and applications.
Uniqueness
5-(4-Nitrophenyl)thiophene-2-carbohydrazide is unique due to the presence of both the nitrophenyl and thiophene moieties, which confer distinct electronic and steric properties. This combination allows for versatile chemical reactivity and a wide range of applications in various fields.
Properties
CAS No. |
69202-25-1 |
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Molecular Formula |
C11H9N3O3S |
Molecular Weight |
263.27 g/mol |
IUPAC Name |
5-(4-nitrophenyl)thiophene-2-carbohydrazide |
InChI |
InChI=1S/C11H9N3O3S/c12-13-11(15)10-6-5-9(18-10)7-1-3-8(4-2-7)14(16)17/h1-6H,12H2,(H,13,15) |
InChI Key |
QOLKOWXIBJEHPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C(=O)NN)[N+](=O)[O-] |
Origin of Product |
United States |
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